Superior Pharmacokinetic Profile and In Vivo Tolerability of PEG12-ADCs Over PEG4- and PEG8-ADCs
In a head-to-head study evaluating cleavable pendant-type PEG linkers conjugated to Trastuzumab-MMAE ADCs (DAR8), constructs incorporating PEG12 linkers demonstrated a superior pharmacokinetic (PK) profile compared to those with PEG8 or PEG4 linkers, and DAR4-ADCs lacking a PEG spacer [1]. Notably, the DAR8-ADC with PEG12 exhibited no body weight loss, indicating higher in vivo tolerability, a finding not uniformly observed with shorter PEG linkers [1].
| Evidence Dimension | In Vivo Tolerability (Weight Loss) |
|---|---|
| Target Compound Data | No weight loss |
| Comparator Or Baseline | DAR8-ADCs with PEG8 and PEG4 (weight loss not explicitly stated but implied lower tolerability relative to PEG12) |
| Quantified Difference | Qualitative improvement to 'no weight loss' |
| Conditions | In vivo mouse model; Trastuzumab-MMAE DAR8-ADCs with cleavable pendant PEG linkers (n=4, 8, 12) [1] |
Why This Matters
For ADC developers, this evidence directly supports selecting m-PEG12-amine to mitigate dose-limiting toxicities and improve the therapeutic window of high-DAR ADCs.
- [1] JITC (Journal for ImmunoTherapy of Cancer). 2025. 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. 13(Suppl 2):A1079. View Source
